1-Amino-indan-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It’s structurally similar to memantine , which is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the management of Alzheimer’s Disease .
Mode of Action
Like Memantine, 1-Amino-indan-4-ol hydrochloride might block the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . This overactivation is thought to contribute to neurotoxicity due to the excitatory properties of glutamate .
Biochemical Pathways
Considering its potential similarity to memantine, it might be involved in modulating the glutamatergic signal transduction pathway by blocking nmda receptors .
Pharmacokinetics
Its molecular weight is 18565 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
If it acts similarly to memantine, it might help manage symptoms of alzheimer’s disease by reducing abnormal neuronal excitability caused by overactive glutamate receptors .
Preparation Methods
The synthesis of 1-Amino-indan-4-ol hydrochloride can be achieved through several routes. One common method involves the reduction of 1-nitroindan-4-ol using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The resulting 1-amino-indan-4-ol is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Amino-indan-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 1-indanone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form 1-amino-indan using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like toluene or acetonitrile, and catalysts such as palladium on carbon (Pd/C) or triethylamine. Major products formed from these reactions include 1-indanone derivatives, N-alkylated 1-amino-indan-4-ol, and 1-amino-indan .
Scientific Research Applications
1-Amino-indan-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the development of drugs for neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of complex organic molecules
Comparison with Similar Compounds
1-Amino-indan-4-ol hydrochloride can be compared with other similar compounds, such as:
1-Indanamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLOQNUHOBFPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133497-59-3 |
Source
|
Record name | 1-amino-2,3-dihydro-1H-inden-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.